Complete Amyloid Fibril Inhibition vs. Robust Fibril Formation by L-Phe and D-Phe Peptide Analogs
The deprotected form of the target compound (2-aminomethyl-3-(4-methoxyphenyl)-propionic acid), when incorporated as a single β-amino acid replacement into the amyloidogenic Boc-L-Phe-L-Leu-OMe peptide sequence, resulted in complete inhibition of amyloid fibril formation. In contrast, the parent Boc-L-Phe-L-Leu-OMe peptide (Peptide 1) robustly self-assembled into fibrils, and the D-Phe analogue (Peptide 2) formed elongated ribbon-like structures [1]. The β-amino acid-modified peptide (Peptide 3) exhibited a polydisperse microsphere morphology rather than fibrils and failed to produce green-gold birefringence upon Congo red staining, a hallmark of amyloid structure, whereas both Peptide 1 and Peptide 2 were strongly positive [1]. X-ray crystallography further revealed that Peptide 3 adopted a nine-membered hydrogen-bonded δ-turn-like conformation that self-associated into a loop-like supramolecular architecture, fundamentally distinct from the twisted anti-parallel β-sheet assemblies of Peptides 1 and 2 [1].
| Evidence Dimension | Amyloid fibril formation (Congo red birefringence and morphological outcome) |
|---|---|
| Target Compound Data | Peptide 3 (containing 2-aminomethyl-3-(4-methoxyphenyl)-propionic acid): no fibrils, polydisperse microsphere morphology, Congo red negative |
| Comparator Or Baseline | Peptide 1 (Boc-L-Phe-L-Leu-OMe): robust fibrils, Congo red positive; Peptide 2 (D-Phe analogue): elongated ribbon morphology, Congo red positive |
| Quantified Difference | Complete (100%) inhibition of amyloid fibril formation vs. robust fibril formation by Comparators 1 and 2 |
| Conditions | Peptide self-assembly in solution; Congo red staining with polarized light microscopy; X-ray crystallography of single crystals; Org. Biomol. Chem. 2017 study |
Why This Matters
For researchers targeting amyloid-related diseases or studying peptide aggregation, the unique conformational disruption conferred by the 2-aminomethyl-3-(4-methoxyphenyl)-propionic acid residue—accessible solely through the Boc-protected precursor CAS 683218-95-3—is not achievable with standard L- or D-α-amino acid building blocks, making compound-specific procurement essential for amyloid inhibition studies.
- [1] Paikar A, Debnath M, Podder D, Sasmal S, Haldar D. Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6–7) sequence: inhibition of fibril formation. Org. Biomol. Chem., 2017, 15, 4218–4225. DOI: 10.1039/C7OB00797C. View Source
